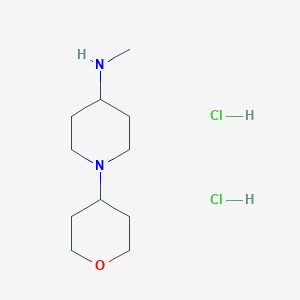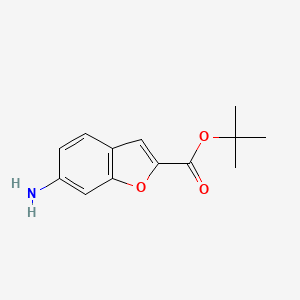
2-(1-Methylcycloheptyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcycloheptyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a cycloheptyl ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcycloheptyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptanone with methyl iodide to form 1-methylcycloheptanone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
2-(1-Methylcycloheptyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or higher carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl chlorides or esters, depending on the reagents used.
科学研究应用
2-(1-Methylcycloheptyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Methylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cycloheptyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cycloheptanecarboxylic acid: Similar structure but lacks the methyl group at the 1-position.
2-(Cycloheptyl)acetic acid: Similar structure but lacks the methyl substitution on the cycloheptyl ring.
Uniqueness
2-(1-Methylcycloheptyl)acetic acid is unique due to the presence of both the cycloheptyl ring and the methyl group, which confer distinct chemical and physical properties
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(1-methylcycloheptyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-10(8-9(11)12)6-4-2-3-5-7-10/h2-8H2,1H3,(H,11,12) |
InChI 键 |
CTQCPWZWYQKZTC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCC1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)





![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)

![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)


